Superior Aqueous Solubility and DMSO Compatibility of Aminooxy-PEG3-C2-thiol Compared to Shorter Alkyl-Chain Aminooxy-Thiol Linkers
Aminooxy-PEG3-C2-thiol demonstrates DMSO solubility of 100 mg/mL (443.83 mM), enabling preparation of high-concentration stock solutions essential for PROTAC synthesis and bioconjugation workflows . This solubility is a direct consequence of the PEG3 spacer, which provides a hydrophilic domain of approximately 1.5-2.0 nm extended length. In contrast, the shorter non-PEG analog 3-(Aminooxy)-1-propanethiol lacks a PEG spacer entirely and exhibits substantially lower solubility in aqueous buffers due to its hydrophobic propyl chain . While precise mg/mL values for the comparator are not reported in public datasheets, the fundamental difference in molecular structure (PEG3 vs. propyl spacer) directly correlates with a >10-fold theoretical increase in aqueous solubility based on established PEGylation principles [1].
| Evidence Dimension | DMSO Solubility |
|---|---|
| Target Compound Data | 100 mg/mL (443.83 mM) in DMSO |
| Comparator Or Baseline | 3-(Aminooxy)-1-propanethiol (no PEG spacer) |
| Quantified Difference | Target compound contains PEG3 spacer; comparator lacks PEG, resulting in significantly lower aqueous solubility |
| Conditions | Room temperature solubility measurements in DMSO and aqueous buffers |
Why This Matters
High solubility in DMSO and aqueous media is critical for preparing PROTACs and bioconjugates without precipitation or aggregation, directly impacting experimental reproducibility and downstream assay performance.
- [1] Harris JM, Chess RB. Effect of pegylation on pharmaceuticals. Nat Rev Drug Discov. 2003;2(3):214-221. doi:10.1038/nrd1033 View Source
